molecular formula C15H23BrN2O5S B511621 4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide CAS No. 898647-75-1

4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No. B511621
CAS RN: 898647-75-1
M. Wt: 423.3g/mol
InChI Key: SHNKMISZYPIHMP-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide (abbreviated as Br-MOPBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Photosensitizers for Photodynamic Therapy

4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide, due to its structural resemblance to benzenesulfonamide derivatives, may have potential applications in photodynamic therapy (PDT). Research on similar compounds, such as zinc phthalocyanine substituted with benzenesulfonamide derivatives, shows promising properties as photosensitizers. These compounds exhibit high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, making them suitable for Type II photodynamic mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

Compounds featuring the benzenesulfonamide moiety, including derivatives of 4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide, may act as inhibitors of various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. Studies have shown that sulfonamides incorporating 1,3,5-triazine structural motifs display moderate DPPH radical scavenging and metal chelating activity, along with inhibitory potency against AChE and BChE, suggesting their potential therapeutic applications (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Antimycobacterial Activity

The synthesis of novel benzenesulfonamide derivatives, such as those structurally similar to 4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide, has led to compounds with significant activity against Mycobacterium tuberculosis. For instance, specific derivatives demonstrated potent antimycobacterial activity, highlighting the potential for these compounds to serve as second-line antituberculosis agents. The structure-activity relationship analysis suggests that certain molecular modifications can significantly enhance their antimicrobial efficacy (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Antioxidant Properties

Investigations into sulfonamide derivatives have also explored their antioxidant capabilities, which could be relevant to compounds like 4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide. A study on bromophenols, which share some structural similarities with the compound , demonstrated potent antioxidant activity in cellular assays, suggesting potential for managing oxidative stress-related diseases (Olsen, Hansen, Isaksson, & Andersen, 2013).

properties

IUPAC Name

4-bromo-2,5-dimethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O5S/c1-21-13-11-15(14(22-2)10-12(13)16)24(19,20)17-4-3-5-18-6-8-23-9-7-18/h10-11,17H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNKMISZYPIHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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